4-(苄氧基)-3-溴喹啉-2-醇

描述

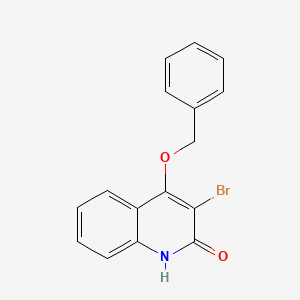

4-(Benzyloxy)-3-bromoquinolin-2-ol is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzyloxy group at the 4-position, a bromine atom at the 3-position, and a hydroxyl group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

科学研究应用

4-(Benzyloxy)-3-bromoquinolin-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

Target of Action

Compounds with similar structures, such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones, have been found to inhibit cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the degradation of dopamine, another important neurotransmitter .

Mode of Action

Based on the similar structure to monobenzone, it may exert its effects by increasing the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

It’s plausible that it may influence the pathways related to melanin production and degradation, given its potential depigmenting effect

Pharmacokinetics

The terminal half-life of the unchanged drug in plasma was relatively similar in all species (0.6-1.7 h) .

Result of Action

Based on the similar structure to monobenzone, it may cause depigmentation by increasing the excretion of melanin from melanocytes .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other chemicals can influence the stability and activity of the compound . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-bromoquinolin-2-ol typically involves multi-step reactions. One common method includes the bromination of 4-(Benzyloxy)quinolin-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反应分析

Types of Reactions

4-(Benzyloxy)-3-bromoquinolin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents.

Reduction: Zinc, tin, and dilute mineral acids.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Formation of 4-(Benzyloxy)-3-quinolinone.

Reduction: Formation of 4-(Benzyloxy)quinolin-2-ol.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

4-(Benzyloxy)quinolin-2-ol: Lacks the bromine atom at the 3-position.

3-Bromoquinolin-2-ol: Lacks the benzyloxy group at the 4-position.

4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzaldehyde group instead of the quinoline ring.

Uniqueness

4-(Benzyloxy)-3-bromoquinolin-2-ol is unique due to the presence of both the benzyloxy group and the bromine atom on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

生物活性

4-(Benzyloxy)-3-bromoquinolin-2-ol, a compound with potential therapeutic applications, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

4-(Benzyloxy)-3-bromoquinolin-2-ol features a quinoline core substituted with a benzyloxy group and a bromine atom. Its chemical structure can be represented as follows:

The biological activity of 4-(Benzyloxy)-3-bromoquinolin-2-ol is primarily attributed to its interaction with various molecular targets. The compound is thought to inhibit specific enzymes involved in cellular pathways, potentially affecting signal transduction and cellular proliferation.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.

- Antimicrobial Activity : The quinoline structure is known for its antimicrobial properties, which may be enhanced by the benzyloxy substituent. This compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Antimicrobial Activity

The antimicrobial efficacy of 4-(Benzyloxy)-3-bromoquinolin-2-ol was evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that 4-(Benzyloxy)-3-bromoquinolin-2-ol possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro studies have demonstrated that 4-(Benzyloxy)-3-bromoquinolin-2-ol can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of various quinoline derivatives, including 4-(Benzyloxy)-3-bromoquinolin-2-ol. The compound was found to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for further development in antibiotic therapies .

- Case Study on Anti-inflammatory Effects : Research conducted at a prominent university investigated the anti-inflammatory effects of 4-(Benzyloxy)-3-bromoquinolin-2-ol in a murine model of arthritis. Results indicated a marked reduction in joint inflammation and pain, suggesting that this compound could serve as a novel therapeutic agent for inflammatory conditions .

属性

IUPAC Name |

3-bromo-4-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-14-15(20-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-16(14)19/h1-9H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZPFJAKJQPFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=O)NC3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。